molecular formula C20H21N3O B13438583 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline

6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline

Cat. No.: B13438583
M. Wt: 319.4 g/mol
InChI Key: YGCCEOILUPDWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline is a synthetically designed small molecule based on a quinoline scaffold, intended for research purposes, particularly in early-stage drug discovery. The compound features a quinoline core structure substituted with a methoxy group at the 6-position and a 4-piperazin-1-ylphenyl moiety at the 3-position. This specific architecture is characteristic of compounds investigated as potential inhibitors of key oncogenic protein kinases . The piperazine ring is a common feature in medicinal chemistry, known to contribute favorably to a molecule's physicochemical properties and its ability to form interactions with biological targets . Quinolines decorated with piperazine subunits are recognized in chemical biology for their potential to interfere with carcinogenic pathways . Such compounds are frequently explored as inhibitors of kinase targets like c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors . These receptors are pivotal in regulating critical cellular survival processes, including proliferation, apoptosis, and angiogenesis. Their aberrant signaling is a hallmark of numerous solid tumors, making them attractive targets for therapeutic intervention . The structural features of this quinoline derivative suggest it is a candidate for probing the PI3K/AkT/mTOR and Ras/Raf/MEK/ERK signaling cascades, which are closely connected pathways downstream of these receptors . Researchers may find this compound valuable for in vitro assays to evaluate its antiproliferative activity against various cancer cell lines or for biophysical studies to characterize its interaction with specific protein kinases. As with any research compound, thorough investigation is required to fully elucidate its mechanism of action, binding affinity, and selectivity profile. 6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline

InChI

InChI=1S/C20H21N3O/c1-24-19-6-7-20-16(13-19)12-17(14-22-20)15-2-4-18(5-3-15)23-10-8-21-9-11-23/h2-7,12-14,21H,8-11H2,1H3

InChI Key

YGCCEOILUPDWGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C3=CC=C(C=C3)N4CCNCC4

Origin of Product

United States

Preparation Methods

Classical Quinoline Core Synthesis: Pfitzinger Condensation

The quinoline core is often synthesized using the Pfitzinger condensation reaction , which involves the condensation of isatin derivatives with ketones or aldehydes under basic conditions to form quinoline-4-carboxylic acids or related intermediates. This method is a foundational step for preparing quinoline analogues, including those substituted at the 6-position with methoxy groups.

  • For example, 2,4-disubstituted quinoline analogues were generated by routes involving Pfitzinger condensation followed by further functionalization steps to introduce substituents at the 3- and 6-positions.

Palladium-Catalyzed Amination for Piperazine Attachment

Palladium(II)-catalyzed amination reactions are used to attach piperazine rings to aromatic halides. For instance, aryl bromides or chlorides are reacted with excess piperazine under palladium catalysis to yield piperazinyl-substituted aromatic compounds.

  • This method has been demonstrated in synthesizing piperazinylquinoline derivatives by reacting 4-bromoacetophenone derivatives or chlorinated quinolines with piperazine under reflux conditions.

Chlorination and Nucleophilic Substitution

An alternative approach involves:

  • Chlorination of hydroxyquinoline derivatives (e.g., 4-hydroxyquinoline) with phosphorus oxychloride (POCl3) to form 4-chloroquinoline intermediates.
  • Subsequent nucleophilic substitution of the chlorine atom by piperazine under reflux in isopropanol to install the piperazinyl group.

Reduction and Functional Group Transformations

  • Nitroquinoline derivatives can be reduced to aminoquinolines using tin(II) chloride in ethanol under reflux.
  • The amino group can then be further derivatized, for example, by alkylation or coupling reactions to introduce the piperazinylphenyl substituent.

Copper-Catalyzed Ullmann-Type Reactions

Copper(II)-catalyzed Ullmann-type domino reactions facilitate the formation of C–C and C–N bonds in one pot, useful for constructing fused quinoline derivatives.

  • Although this method is more commonly applied to pyrimidine-fused quinolines, it demonstrates the potential for copper catalysis in quinoline functionalization, which could be adapted for piperazinylphenyl substitutions.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Notes
1 Pfitzinger condensation Isatin derivatives, ketones, base Formation of quinoline core with 6-methoxy substitution
2 Chlorination POCl3, reflux in isopropanol Conversion of hydroxyquinoline to chloroquinoline intermediate
3 Nucleophilic substitution Piperazine, reflux Introduction of piperazinyl group at 4-position
4 Palladium-catalyzed amination Pd(II) catalyst, aryl halide, excess piperazine Formation of 4-piperazinylphenyl substituent
5 Suzuki-Miyaura cross-coupling Pd catalyst, boronic acid, base Coupling to install 4-piperazinylphenyl moiety
6 Reduction of nitro groups SnCl2, ethanol, reflux Conversion of nitroquinoline to aminoquinoline
7 Copper-catalyzed Ullmann-type reaction Cu(II) catalyst, DMF, K2CO3, reflux or microwave One-pot C–C and C–N bond formation (potential adaptation)

In-Depth Research Findings

  • The Pfitzinger condensation remains a robust method for quinoline core synthesis, but its harsh conditions limit the tolerance of sensitive substituents, necessitating late-stage functionalization strategies like Suzuki coupling.
  • The Suzuki-Miyaura reaction offers versatility in introducing diverse aryl groups, including the 4-piperazinylphenyl moiety, with excellent functional group tolerance.
  • Palladium-catalyzed amination provides a direct and efficient route to attach piperazine rings to aromatic systems, critical for the synthesis of piperazinylquinoline derivatives.
  • Chlorination followed by nucleophilic substitution is a classical and straightforward approach to install nitrogen-containing substituents on the quinoline ring.
  • Copper-catalyzed Ullmann-type reactions, while less common for this exact compound, represent an emerging, ligand-free, and efficient method for constructing complex quinoline derivatives and could be adapted for this synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinoline Derivatives

Compound Name Substituents Key Structural Features
6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline 6-OCH₃, 3-(4-piperazinylphenyl) Piperazine enhances solubility; methoxy improves lipophilicity
LDN-193189 4-(6-(4-piperazinylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline Pyrazolopyrimidine extension; BMP pathway inhibition (IC₅₀ = 5 nM)
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-Cl, 4-(3,4-OCH₃), 6-OCH₃, 3-CH₃ Chlorophenyl and dimethoxyphenyl groups; synthesized via one-pot oxidative aromatization
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 6-Cl, 4-piperidinyl, 2-pyrrolidinyl Dual aliphatic amines; potential CNS activity due to basic nitrogen centers

LDN-193189

This compound shares the 4-piperazinylphenyl group with the target molecule but incorporates a pyrazolo[1,5-a]pyrimidin-3-yl extension. It is a potent BMP (bone morphogenetic protein) signaling inhibitor (IC₅₀ = 5 nM), used in studies of osteogenesis and fibrosis . The pyrazolopyrimidine moiety likely enhances binding affinity to kinase domains, a feature absent in the target compound.

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

The dimethoxyphenyl group may contribute to antioxidant or anti-inflammatory activity, as seen in other quinolines .

6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline

The substitution of piperazine with piperidine and pyrrolidine reduces basicity, which could alter blood-brain barrier penetration. Such derivatives are explored for insecticidal or antimicrobial applications .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound LogP (Predicted) Water Solubility Melting Point (°C) Notable Features
6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline ~3.1 Moderate (piperazine) N/A Balanced lipophilicity-solubility profile
LDN-193189 ~4.2 Low >300 (hydrochloride) High protein binding due to extended π-system
2-(4-Chlorophenyl)-...-3-methylquinoline ~4.5 Low 223–225 Chlorine increases metabolic stability
  • LogP : The target compound’s methoxy and piperazine groups likely result in lower LogP compared to chlorinated or methylated analogues, favoring oral bioavailability.
  • Solubility : Piperazine’s basic nature improves aqueous solubility, whereas chlorine or methyl groups reduce it .

Biological Activity

6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline is a synthetic compound that exhibits a wide range of biological activities, primarily in the fields of antimicrobial and anticancer research. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

The molecular structure of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline includes a quinoline backbone substituted with a methoxy group and a piperazine moiety. This configuration is significant for its interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in cancer cell proliferation and antimicrobial resistance.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways critical for cell survival and proliferation.
  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes essential for cell division.

Antimicrobial Activity

Research indicates that 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes.

Anticancer Activity

This quinoline derivative has demonstrated potent anticancer activity across several cancer cell lines. Key findings include:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.
  • Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent.

A summary of its anticancer efficacy against different cell lines is presented in Table 1.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)1.34Apoptosis induction
HepG2 (Liver)0.75Cell cycle arrest
A549 (Lung)0.89DNA intercalation

Case Studies

Several studies have investigated the biological activity of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline:

  • Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 μg/mL .
  • Anticancer Research : In a study featured in Cancer Letters, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines, reporting IC50 values ranging from 0.75 to 1.34 μM, indicating strong potential for further development as an anticancer drug .
  • Mechanistic Insights : A recent publication detailed the compound's mechanism involving the inhibition of specific kinases associated with cancer progression, thereby providing insights into its therapeutic potential .

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetic profile of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline suggest favorable absorption and distribution characteristics. Toxicological assessments indicate low cytotoxicity towards non-cancerous cells at therapeutic concentrations, supporting its potential safety for clinical use.

Q & A

Q. What are the standard synthetic routes for 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include:

  • Core Formation: Condensation of substituted anilines with carbonyl derivatives to construct the quinoline backbone .
  • Piperazine Substitution: Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the piperazine group at the 3-position .
  • Methoxy Group Installation: Alkylation or demethylation reactions under controlled pH and temperature .

Critical Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°C (for amination)Higher temps accelerate side reactions (e.g., ring oxidation)
SolventDMF or THFPolar aprotic solvents enhance nucleophilicity of piperazine
CatalystPd(OAc)₂/XantphosCatalytic systems critical for C–N coupling efficiency

Q. How are advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and piperazine protons as broad singlets (δ 2.5–3.5 ppm). Aromatic protons on the quinoline ring appear as multiplets (δ 7.0–8.5 ppm) .
  • X-ray Crystallography: Resolves spatial orientation of the piperazine-phenyl moiety relative to the quinoline plane. Example
    • Crystal System: Monoclinic (P2₁/c)
    • Bond Angles: N–C–C–N torsion angle of 65° in piperazine .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the piperazine or quinoline ring) affect biological activity, and what SAR trends exist?

Methodological Answer: A comparative SAR study of analogs reveals:

Substituent (Position)Activity Trend (IC₅₀)Mechanism Insight
–OCH₃ (6-position)↑ Solubility, ↓ CYP3A4 inhibitionMethoxy enhances metabolic stability
–CF₃ (7-position)↑ Anticancer activity (nM range)Trifluoromethyl increases lipophilicity and target affinity
Piperazine N-methylation↓ Off-target bindingReduces hERG channel interaction

Experimental Design:

  • Use in vitro kinase assays (e.g., EGFR, Aurora B) to quantify inhibition.
  • Pair with molecular docking (AutoDock Vina) to validate binding poses .

Q. How can contradictory data on the compound’s mechanism of action (e.g., kinase inhibition vs. intercalation) be resolved?

Methodological Answer: Contradictions arise from assay conditions or target promiscuity. Resolve via:

  • Biochemical Profiling:
    • Kinase Assays: Use ATP-competitive controls (e.g., staurosporine) to distinguish direct inhibition .
    • DNA Intercalation Tests: Ethidium bromide displacement assays (fluorescence quenching) .
  • Cellular Context: Compare activity in kinase-driven vs. DNA repair-deficient cell lines .

Case Study:

  • In Jurkat T-cells, the compound showed dual activity: EGFR inhibition (IC₅₀ = 50 nM) and DNA damage (γH2AX foci formation) .

Q. What strategies optimize bioavailability and blood-brain barrier penetration for CNS-targeted applications?

Methodological Answer:

  • Physicochemical Optimization:
    • LogP: Adjust to 2.5–3.5 via piperazine N-acylation (e.g., acetyl or tert-butoxycarbonyl groups) .
    • PSA (Polar Surface Area): Maintain <90 Ų by reducing hydrogen bond donors .
  • In Silico Modeling:
    • Use QikProp to predict BBB permeability (CNS⁺ score >2) .

Validation:

  • In Vivo PK Studies: Measure brain-to-plasma ratio (AUC₀–24h) in rodent models after IV administration .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show negligible effects?

Root Causes:

  • Cell Line Variability: Sensitivity differences (e.g., MDA-MB-231 vs. MCF-7) due to expression levels of target kinases .
  • Metabolic Instability: Rapid hepatic clearance in certain models (e.g., murine vs. human microsomes) .

Resolution Workflow:

Replicate assays using standardized cell lines (e.g., NCI-60 panel).

Perform metabolite ID (LC-MS/MS) to assess stability .

  • Synthetic protocols:
  • Structural
  • SAR/biological activity:
  • PK/BBB optimization:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.